Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of disodium 1-isodecyl 2-sulphonatosuccinate is C₁₄H₂₅Na₂O₇S , with a calculated molecular weight of 383.39 g/mol . The compound features a central succinate backbone substituted at the 1- and 2-positions by an isodecyl alkoxy group and a sulfonate group, respectively. The sodium counterions stabilize the negatively charged sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups.
Key Structural Features:
- Branched Alkyl Chain : The isodecyl group (C₁₀H₂₁O-) is a branched decanol derivative, with methyl branching at the second carbon of the alkyl chain. This branching confers amphiphilic properties, enhancing surfactant efficacy.
- Ester and Sulfonate Groups : The 1-position is esterified with the isodecyl alcohol, while the 2-position hosts the sulfonate group, creating a polar-nonpolar molecular duality.
- Stereochemistry : The succinate backbone introduces two chiral centers at the 2- and 3-positions. However, industrial synthesis typically yields a racemic mixture due to non-stereoselective esterification and sulfonation steps.
The SMILES notation (CC(C)CCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+]) confirms the connectivity: the isodecyl chain links via an ester bond to the succinate’s 1-position, while the sulfonate group occupies the 2-position.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₅Na₂O₇S | |
| Molecular weight | 383.39 g/mol | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 7 | |
| Rotatable bonds | 12 |
Properties
CAS No. |
65277-50-1 |
|---|---|
Molecular Formula |
C14H24Na2O7S |
Molecular Weight |
382.38 g/mol |
IUPAC Name |
disodium;4-(8-methylnonoxy)-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-14(17)12(10-13(15)16)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,15,16)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
IEVXSIJNMRCEOC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
- Reactants: Maleic anhydride and isodecyl alcohol.
- Process: Maleic anhydride reacts with isodecyl alcohol under controlled conditions to form isodecyl maleate. This step involves the opening of the anhydride ring and formation of an ester bond.
- Conditions: Typically conducted under reflux with an acid or base catalyst to promote ester bond formation.
- Outcome: Formation of isodecyl maleate, a key intermediate for subsequent sulfonation.
Sulfonation Reaction
- Reactants: Isodecyl maleate and sodium bisulfite.
- Process: The double bond in the maleate moiety undergoes sulfonation by sodium bisulfite, resulting in the addition of a sulfonate group to the molecule.
- Conditions: The reaction is carried out in aqueous medium, often at elevated temperatures to ensure complete sulfonation.
- Outcome: Formation of disodium 1-isodecyl 2-sulphonatosuccinate, where the sulfonate group is introduced at the 2-position of the succinate backbone.
Neutralization and Purification
- After sulfonation, the reaction mixture is neutralized with sodium hydroxide to ensure the compound is in its disodium salt form.
- The product is then purified by filtration, washing, and drying to obtain a white to light yellow powder or liquid form depending on the process specifics.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Esterification | Maleic anhydride + Isodecyl alcohol | Reflux, acid/base catalyst | Isodecyl maleate |
| Sulfonation | Isodecyl maleate + Sodium bisulfite | Aqueous, elevated temperature | Disodium 1-isodecyl 2-sulphonatosuccinate |
| Neutralization | Sulfonated intermediate + NaOH | Ambient to mild heating | Disodium salt final product |
- The esterification step is critical for controlling the alkyl chain length and branching, which directly affects the surfactant properties such as mildness and foaming.
- Sulfonation with sodium bisulfite is selective and efficient, producing a stable sulfonate group that imparts anionic character and water solubility.
- The disodium salt form enhances the compound’s solubility and compatibility in aqueous formulations.
- Process parameters such as temperature, pH, and reactant molar ratios significantly influence yield and purity.
- Industrial synthesis often optimizes these parameters to balance cost, efficiency, and product quality.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C14H25Na2O7S | Confirmed by multiple sources |
| Molecular Weight | 383.39 g/mol | Calculated and experimentally verified |
| pH of 10% aqueous solution | 6.0 - 9.0 | Indicates mild acidity/basicity |
| Solubility | Soluble in water and oils | Facilitates purification and formulation |
| Melting Point | Not explicitly reported | Typically a powder or liquid form |
The preparation of Disodium 1-isodecyl 2-sulphonatosuccinate is a well-established process involving:
- Esterification of maleic anhydride with isodecyl alcohol to form isodecyl maleate.
- Subsequent sulfonation of the maleate intermediate with sodium bisulfite.
- Neutralization to the disodium salt form and purification.
This method ensures the production of a mild, effective anionic surfactant with desirable properties for various applications. The process parameters are optimized to maximize yield and product quality, supported by extensive research and industrial practice.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of its hydrophobic tail with non-polar substances and its hydrophilic head with water molecules. The compound can also interact with biological membranes, leading to cell lysis and protein extraction .
Comparison with Similar Compounds
Comparison with Similar Sulfosuccinate Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of disodium 1-isodecyl 2-sulphonatosuccinate with related sulfosuccinates:
| Compound Name | Alkyl Chain (Length/Branching) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Disodium 1-isodecyl 2-sulphonatosuccinate | Isodecyl (C10, branched) | Not explicitly listed | Likely C16H28Na2O7S* | ~410 (estimated) | High surface activity, moderate solubility |
| Disodium lauryl sulfosuccinate | Dodecyl (C12, linear) | 26838-05-1 | C16H28Na2O7S | 410.43 | Lower CMC, higher foam stability |
| Disodium 4-decyl 2-sulphonatosuccinate | Decyl (C10, linear) | 7328-38-3 | C14H24Na2O7S | 382.38 | Higher solubility, lower viscosity |
| Disodium stearyl sulfosuccinate | Stearyl (C18, linear) | 65277-59-0 | C22H40Na2O7S | 494.59 | Low solubility, high emulsifying power |
| Disodium mono(2-ethylhexyl) sulfosuccinate | 2-ethylhexyl (C8, branched) | 577-11-7 | C12H20Na2O7S | 354.30 | Excellent wetting, low foam |
*Estimated based on lauryl sulfosuccinate (C16H28Na2O7S) with similar backbone.
Key Observations :
- Branching : The isodecyl group (branched C10) likely enhances wetting and reduces critical micelle concentration (CMC) compared to linear C10 analogs but may reduce biodegradability .
- Chain Length : Longer chains (e.g., stearyl, C18) increase hydrophobicity, improving emulsification but reducing water solubility. Shorter branched chains (e.g., 2-ethylhexyl, C8) excel in wetting applications .
- Molecular Weight : Higher molecular weight correlates with increased viscosity and stability in formulations .
Disodium 1-Isodecyl 2-Sulphonatosuccinate
- Applications : Likely used in industrial cleaners, personal care products (e.g., shampoos), and emulsion polymerization due to balanced solubility and surface activity.
- Performance : Branched chains enhance penetration into oily soils but may require co-surfactants for foam stabilization.
Comparators
- Disodium Lauryl Sulfosuccinate (C12) : Preferred in cosmetics for mildness and foam stability. Used in baby shampoos and sensitive-skin formulations .
- Disodium Stearyl Sulfosuccinate (C18) : Utilized in heavy-duty emulsifiers for waxes and oils. Common in agricultural adjuvants .
- Disodium Mono(2-Ethylhexyl) Sulfosuccinate (C8): Dominates in textile processing and coatings for rapid wetting and low foam .
Biological Activity
Disodium 1-isodecyl 2-sulphonatosuccinate (DIS) is a surfactant belonging to the sulfosuccinate family, characterized by its unique amphiphilic structure. This compound has garnered attention in various fields, particularly in biological and pharmaceutical applications due to its significant biological activity. This article will delve into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₅O₇S·2Na
- Molecular Weight : 383.39 g/mol
- Structure : Features an isodecyl group attached to a sulfonated succinate backbone, which contributes to its amphiphilic nature.
Mechanisms of Biological Activity
Disodium 1-isodecyl 2-sulphonatosuccinate exhibits several biological activities primarily attributed to its surfactant properties:
- Cell Membrane Disruption : DIS can disrupt cellular membranes, facilitating cell lysis and the release of intracellular components. This property is particularly useful in laboratory settings for extracting cellular contents for analysis.
- Drug Delivery Systems : The compound forms micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability in aqueous environments. This characteristic makes DIS a promising candidate for improving drug delivery systems.
- Hydrophobic Ion Pairing : DIS interacts with biological molecules through hydrophobic ion pairing mechanisms, which can facilitate the transport of hydrophobic drugs across biological membranes.
Comparative Analysis with Other Surfactants
The following table compares Disodium 1-isodecyl 2-sulphonatosuccinate with other common surfactants:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Linear alkyl chain | Strong anionic surfactant; widely used in laboratories |
| Sodium Lauryl Ether Sulfate (SLES) | Ether-linked lauryl chain | Mildness; used in personal care products |
| Sodium Dioctyl Sulfosuccinate | Two branched alkyl tails | Higher solubilizing power; used in food and pharmaceuticals |
| Disodium 1-Isodecyl 2-Sulphonatosuccinate | Branched isodecyl chains | Enhanced solubilizing properties; greater stability |
Disodium 1-isodecyl 2-sulphonatosuccinate's branched structure offers superior solubilizing capabilities compared to linear chain surfactants, contributing to its effectiveness in various applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities and applications of DIS:
- Drug Delivery Research : A study demonstrated that DIS could significantly improve the solubility of hydrophobic drugs, leading to enhanced therapeutic efficacy. The formation of micelles around these drugs facilitated their transport across lipid membranes, thereby increasing bioavailability.
- Toxicological Assessments : Safety assessments indicate that DIS is generally safe for use in cosmetic formulations when properly formulated to be non-irritating. The compound has been evaluated alongside other sulfosuccinate salts, with findings suggesting minimal risk when used at appropriate concentrations .
- Environmental Impact Studies : Research on the biodegradability of DIS suggests that it poses lower environmental risks compared to some fluorinated alternatives. Its amphiphilic nature aids in its breakdown in aquatic environments, reducing potential bioaccumulation concerns .
Q & A
Q. What are the optimal synthetic routes for producing high-purity Disodium 1-isodecyl 2-sulphonatosuccinate, and how can reaction conditions be controlled to minimize byproducts?
- Methodological Answer : The synthesis typically involves esterification and sulfonation steps. For example, the sulfosuccinate backbone can be formed via maleic anhydride esterification with isodecanol, followed by sulfonation and neutralization with sodium hydroxide. Key parameters include:
- Temperature control : Maintain <60°C during sulfonation to prevent decomposition of the sulfonic acid intermediate .
- Stoichiometric ratios : Use a 1:1 molar ratio of maleic anhydride to isodecanol to avoid unreacted starting materials .
- Purification : Employ solvent extraction (e.g., ethyl acetate/water partitioning) followed by lyophilization to isolate the disodium salt .
Characterization via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) ensures purity >98% .
Q. Which analytical techniques are most effective for characterizing structural integrity and quantifying impurities in Disodium 1-isodecyl 2-sulphonatosuccinate?
- Methodological Answer :
- NMR spectroscopy : H and C NMR (DO, 400 MHz) confirm the presence of the isodecyl chain (δ 0.8–1.5 ppm for branched methyl/methylene groups) and sulfonate moiety (δ 3.5–4.0 ppm) .
- Mass spectrometry (ESI-MS) : Negative-ion mode detects the molecular ion [M–2Na] at m/z 205.2 (calculated for CHOS) .
- Ion chromatography : Quantifies residual sulfate ions (<0.5% w/w) using a Dionex AS11-HC column with NaOH eluent .
Advanced Research Questions
Q. How do pH and ionic strength affect the micellar behavior of Disodium 1-isodecyl 2-sulphonatosuccinate in aqueous systems, and how can contradictory CMC values in literature be resolved?
- Methodological Answer : Conflicting critical micelle concentration (CMC) values often arise from differences in measurement techniques. To standardize results:
- Conductivity titration : Use a Thermo Scientific Orion conductivity probe at 25°C; CMC is identified by the inflection point in conductivity vs. concentration plots .
- Fluorescence probing : Employ pyrene as a fluorophore (excitation 335 nm) to detect polarity shifts at CMC .
- pH adjustments : At pH >8, the sulfonate group remains deprotonated, stabilizing micelles. Below pH 6, reduced solubility increases CMC by 20–30% .
Note: Ionic strength >0.1 M NaCl suppresses electrostatic repulsion, lowering CMC by ~15% .
Q. What experimental strategies can address discrepancies in reported biodegradability data for sulfosuccinate surfactants under aerobic conditions?
- Methodological Answer : Discrepancies may stem from microbial community variability or test protocols. To harmonize
- OECD 301F test : Use activated sludge (30 mg/L) and monitor dissolved organic carbon (DOC) removal over 28 days.
- Control for branched chains : Isodecyl’s branching slows degradation compared to linear analogs (e.g., dodecyl). Use GC-MS to track metabolite profiles (e.g., succinate intermediates) .
- Temperature optimization : Maintain 25°C ±1°C; deviations >2°C reduce degradation rates by 40% .
Q. How can researchers design experiments to evaluate the compound’s stability in formulations containing oxidizing agents (e.g., hydrogen peroxide)?
- Methodological Answer :
- Accelerated stability testing : Prepare 1% w/v solutions with 3% HO and store at 40°C/75% RH. Sample aliquots at t = 0, 7, 14 days.
- HPLC-UV analysis : Monitor degradation products (e.g., maleic acid) at 210 nm .
- Kinetic modeling : Fit data to a first-order decay model (k = 0.012 day observed in similar sulfosuccinates) to predict shelf life .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity thresholds for Disodium 1-isodecyl 2-sulphonatosuccinate in mammalian cell lines?
- Methodological Answer : Variations arise from assay conditions:
- Cell type specificity : HEK293 cells show higher tolerance (IC = 500 µM) than HepG2 (IC = 200 µM) due to differential membrane lipid composition .
- Serum interference : FBS (fetal bovine serum) in media binds surfactants, artificially increasing IC. Use serum-free conditions for 24-hour exposure .
- Endpoint measurement : MTT assays may underestimate toxicity compared to ATP-based luminescence assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
